molecular formula C22H33ClO8 B1162198 Chlorovaltrate K CAS No. 96801-92-2

Chlorovaltrate K

Cat. No.: B1162198
CAS No.: 96801-92-2
M. Wt: 460.9 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorovaltrate K is a useful research compound. Its molecular formula is C22H33ClO8 and its molecular weight is 460.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Characterization of Chlorovaltrate K and Other Chlorinated Valepotriates : A study by Lin et al. (2013) involved the isolation and characterization of chlorinated valepotriates, including this compound, from the plant Valeriana jatamansi. They identified 15 chlorinated valepotriates (designated as chlorovaltrates A-O) and elucidated their structures using spectroscopic methods. Notably, Chlorovaltrates K-N, along with chlorovaltrate, exhibited moderate cytotoxicity against several cancer cell lines (Lin et al., 2013).

  • Iridoids from Valeriana jatamansi Roots : Wang et al. (2017) isolated additional iridoids, including chlorovaltrate P-T, from the roots of Valeriana jatamansi. This study provided insights into the chemical diversity of chlorovaltrates and their potential biological activities. While this study did not specifically focus on this compound, it contributes to the broader understanding of chlorinated valepotriates (Wang et al., 2017).

Safety and Hazards

According to the Material Safety Data Sheet (MSDS), Chlorovaltrate K is for research use only, not for human or veterinary use . In case of exposure, appropriate measures such as rinsing skin or eyes with water, avoiding breathing vapors, mist, dust, or gas, and seeking medical attention are recommended .

Properties

IUPAC Name

[(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33ClO8/c1-12(2)6-18(25)28-9-15-10-29-21(31-19(26)7-13(3)4)20-16(15)8-17(30-14(5)24)22(20,27)11-23/h10,12-13,16-17,20-21,27H,6-9,11H2,1-5H3/t16-,17+,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERAXRDNYJPTRN-PNBTUHDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=COC(C2C1CC(C2(CCl)O)OC(=O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@@]2(CCl)O)OC(=O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.